

Solubility of 2-Bromo-1-phenylethanol in common organic solvents

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Compound of Interest

Compound Name: 2-Bromo-1-phenylethanol

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Solubility of 2-Bromo-1-phenylethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-bromo-1-phenylethanol**, a key chiral building block in pharmaceutical synthesis. Due to a lack of extensive, publicly available quantitative solubility data for **2-bromo-1-phenylethanol** in a range of common organic solvents, this document focuses on providing a detailed qualitative assessment of its expected solubility, a robust experimental protocol for determining solubility, and a visualization of a key synthetic pathway.

Executive Summary

2-Bromo-1-phenylethanol is a chiral alcohol that serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. While specific quantitative data is sparse, its molecular structure, featuring both polar and non-polar moieties, suggests miscibility with a range of organic solvents. This guide outlines the principles governing its solubility and provides a detailed methodology for researchers to determine precise solubility data in their specific solvent systems.

Solubility Profile of 2-Bromo-1-phenylethanol

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for **2-bromo-1-phenylethanol** in common organic solvents. The only specific data point found is for the water solubility of the (S)-enantiomer:

Solvent	Temperature	Solubility
Water	Not Specified	728.59 mg/L ^[1]

This limited availability underscores the need for experimental determination of solubility in solvents relevant to specific research and development applications.

Qualitative Solubility Assessment

Based on the molecular structure of **2-bromo-1-phenylethanol**, a qualitative assessment of its solubility can be made using the "like dissolves like" principle. The molecule possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar phenyl group, and a moderately polar carbon-bromine bond.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The hydroxyl group of **2-bromo-1-phenylethanol** is expected to form hydrogen bonds with these solvents, leading to good solubility.
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate): The polarity of these solvents will likely lead to good solvation of the **2-bromo-1-phenylethanol** molecule.
- **Non-Polar Solvents** (e.g., Toluene, Hexane): The presence of the non-polar phenyl ring suggests that there will be some degree of solubility in these solvents, though it may be more limited compared to polar solvents. The overall polarity of the molecule will influence its miscibility with highly non-polar solvents like hexane.
- **Ethers** (e.g., Diethyl Ether): Diethyl ether is a relatively non-polar solvent but can act as a hydrogen bond acceptor. Therefore, **2-bromo-1-phenylethanol** is expected to be soluble in diethyl ether.

In summary, **2-bromo-1-phenylethanol** is anticipated to be soluble in a broad range of common organic solvents, with the highest solubility likely in polar protic and aprotic solvents.

[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **2-bromo-1-phenylethanol** in a given solvent, based on the widely used shake-flask method.

Materials and Equipment

- **2-Bromo-1-phenylethanol** (solid or oil)
- Solvent of interest (analytical grade)
- Analytical balance (accurate to ± 0.1 mg)
- Vials with screw caps
- Thermostatically controlled shaker or water bath
- Centrifuge
- Syringes and syringe filters (e.g., $0.45\ \mu\text{m}$ PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure

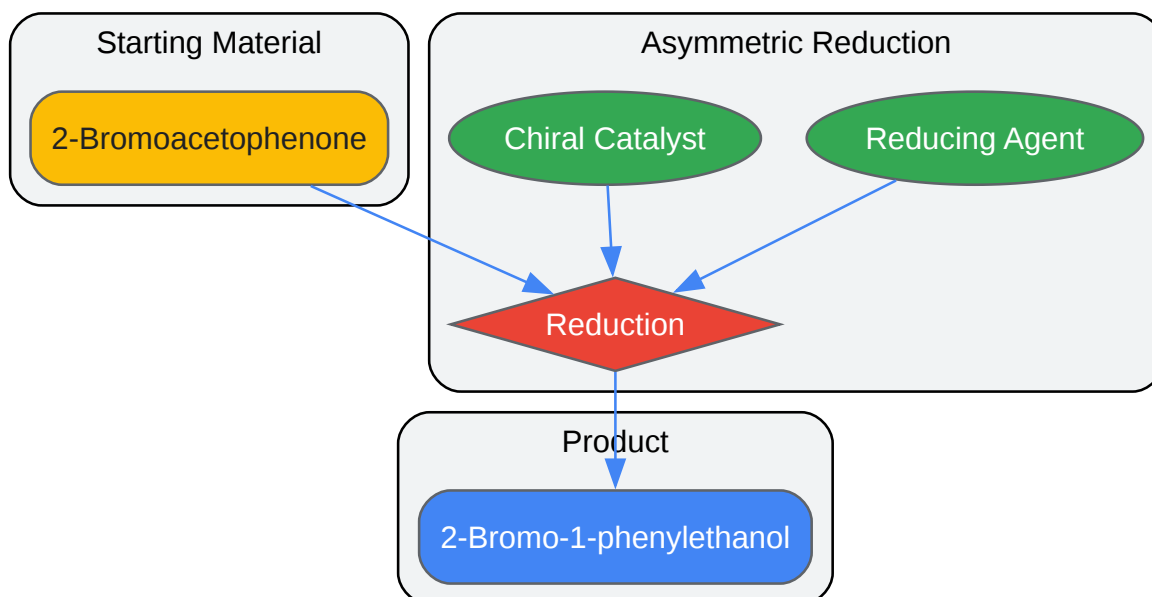
- Preparation of Saturated Solutions:
 - Add an excess amount of **2-bromo-1-phenylethanol** to a series of vials.
 - Accurately add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can be conducted to determine the time required to reach equilibrium.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
 - Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.
- Sampling and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
 - Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **2-bromo-1-phenylethanol**.
 - Prepare a calibration curve using standard solutions of **2-bromo-1-phenylethanol** of known concentrations.
- Calculation of Solubility:

- Calculate the concentration of **2-bromo-1-phenylethanol** in the saturated solution from the analytical results, taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates a common synthetic pathway for the production of enantiomerically pure (R)- or (S)-**2-bromo-1-phenylethanol** via the asymmetric reduction of 2-bromoacetophenone.



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